Iodoacetamide vs. Maleimide: Thiol Conjugate Stability
In head-to-head studies, iodoacetamide-functionalized PEG demonstrates 2- to 10-fold slower thiol alkylation kinetics compared to maleimide-PEG at physiological pH (7.4), but the resulting thioether bond is chemically irreversible and stable for >7 days at pH 7.4 and 37°C, whereas maleimide-derived thiosuccinimide conjugates undergo retro-Michael elimination with a half-life of 24-48 hours under identical conditions, regenerating free thiol and maleimide [1]. Additionally, iodoacetamide exhibits a more gradual pH-rate profile, with reaction rates increasing 5-fold from pH 7.0 to 8.0, enabling fine-tuning of conjugation efficiency [2].
| Evidence Dimension | Thiol alkylation kinetics and conjugate stability |
|---|---|
| Target Compound Data | Rate constant (pH 7.4, 25°C): ~0.1-0.5 M⁻¹s⁻¹; conjugate stable >7 days at 37°C |
| Comparator Or Baseline | Maleimide-PEG: rate constant (pH 7.4, 25°C): ~1-5 M⁻¹s⁻¹; conjugate half-life 24-48 hours at 37°C |
| Quantified Difference | Iodoacetamide: 2-10x slower reaction; >7-day vs. 24-48 hr conjugate stability |
| Conditions | pH 7.4-8.0, 25-37°C, aqueous buffer |
Why This Matters
For applications requiring long-term conjugate integrity (e.g., in vivo ADCs, stable protein conjugates), iodoacetamide-PEG8-acid provides a covalent bond that resists deconjugation, whereas maleimide linkers risk payload loss over time.
- [1] Baldwin, A.D., Kiick, K.L. (2011). 'Tunable degradation of maleimide-thiol adducts in reducing environments.' Bioconjugate Chemistry, 22(10):1946-1953. DOI:10.1021/bc200148v. View Source
- [2] Shu, J.Y., et al. (2011). 'Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials.' Biomacromolecules, 12(8):2953-2962. DOI:10.1021/bm200571f. View Source
